Styrene-(ring-13C6)

Description

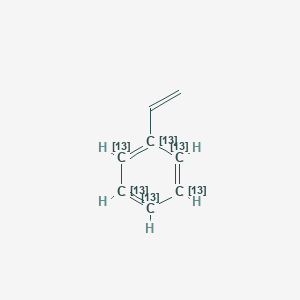

Structure

3D Structure

Properties

IUPAC Name |

ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3+1,4+1,5+1,6+1,7+1,8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-LSYAIDEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466775 | |

| Record name | Styrene-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-41-1 | |

| Record name | Styrene-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Styrene-(ring-13C6) and its chemical structure?

An In-depth Technical Guide to Styrene-(ring-13C6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Styrene-(ring-13C6), a stable isotope-labeled form of styrene. It details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in quantitative analytical methods crucial for research and development.

Core Concepts: Definition and Structure

Styrene-(ring-13C6) is an isotopically labeled version of styrene, an organic compound with the chemical formula C₈H₈.[1][2][3] In this specific isotopologue, the six carbon atoms that form the benzene ring are all heavy carbon-13 (¹³C) isotopes, while the two carbon atoms of the vinyl group remain as the common carbon-12 (¹²C) isotope.[1][] This labeling results in a mass shift of +6 compared to unlabeled styrene, a critical feature for its use in mass spectrometry-based applications.[5]

The fundamental structure consists of a vinyl group (-CH=CH₂) attached to a benzene ring.[3] Its IUPAC name is ethenyl(1,2,3,4,5,6-¹³C₆)cyclohexatriene.[1][] Like its unlabeled counterpart, it is a colorless, oily liquid.[3]

Chemical Structure Visualization

The diagram below illustrates the molecular structure, highlighting the position of the carbon-13 isotopes within the aromatic ring.

Physicochemical Properties

The incorporation of ¹³C isotopes results in a higher molecular weight and mass compared to natural styrene, while other physical properties remain largely similar.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ (with six ¹³C atoms) | [1] |

| Molecular Weight | 110.11 g/mol | [1][] |

| Exact Mass | 110.08272927 Da | [1] |

| Monoisotopic Mass | 110.08272927 Da | [1] |

| Boiling Point | 145-146 °C | [][5] |

| Density | 0.961 g/mL at 25 °C | [5] |

| CAS Number | 287399-41-1 | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [5] |

| Chemical Purity | ≥98% | [5] |

| Appearance | Colorless liquid | [2][3] |

| Stabilizer | Often contains hydroquinone or 4-tert-butylcatechol | [1][5] |

Applications in Research and Drug Development

The primary utility of Styrene-(ring-13C6) lies in its application as an internal standard for quantitative analysis. Stable isotope labeling is a preferred method in analytical chemistry as it allows researchers to study metabolic pathways and quantify substances in complex matrices with high precision and accuracy.[]

Key Applications:

-

Metabolic Studies: It is used as a tracer to investigate the metabolic fate of styrene in biological systems. Styrene is metabolized in the body to intermediates like styrene-7,8-oxide, and its urinary mercapturic acid metabolites are specific biomarkers for exposure.[2]

-

Internal Standard in Mass Spectrometry: Due to its identical chemical behavior and distinct mass, Styrene-(ring-13C6) is an ideal internal standard for quantifying unlabeled styrene and its metabolites in biological samples (e.g., urine, blood) and environmental samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Environmental Monitoring: It serves as a standard for the detection and quantification of styrene, an environmental pollutant, in air, water, and soil samples.[]

Experimental Protocols: A General Methodology

Styrene-(ring-13C6) is frequently employed in bioanalytical methods to determine exposure to styrene. The following outlines a typical workflow for the quantification of styrene metabolites in urine using LC-MS/MS with a stable isotope-labeled internal standard.

Protocol: Quantification of Phenylhydroxyethyl Mercapturic Acids (PHEMAs) in Urine

-

Sample Preparation:

-

A known quantity of the internal standard, ¹³C₆-labeled PHEMAs (derived from Styrene-(ring-13C6)), is spiked into a human urine sample.

-

The sample may undergo enzymatic hydrolysis or other pretreatment steps to release conjugated metabolites.

-

-

Analyte Extraction:

-

The analytes (PHEMAs) and the internal standard are extracted from the urinary matrix. This is often automated using online solid-phase extraction (SPE) with materials like restricted access material (RAM) columns, which separate small analyte molecules from larger matrix components like proteins.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The analytes and the internal standard are separated from other remaining matrix components on an analytical column (e.g., a C18 reverse-phase column) based on their physicochemical properties. This ensures that only the compounds of interest enter the mass spectrometer at a specific time.

-

-

Mass Spectrometric Detection:

-

The column effluent is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).

-

The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analytes and the ¹³C₆-labeled internal standard (Multiple Reaction Monitoring - MRM). The distinct mass difference allows for simultaneous and unambiguous detection.

-

-

Quantification:

-

The concentration of the native analyte is calculated by comparing the peak area ratio of the analyte to the known concentration of the internal standard. This ratio corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[2]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of using a stable isotope-labeled standard in a typical bioanalytical LC-MS/MS experiment.

References

An In-depth Technical Guide to Styrene-(ring-13C6): Properties, Synthesis, and Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and metabolic characteristics of Styrene-(ring-13C6), an isotopically labeled form of styrene. This document is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development who utilize stable isotope-labeled compounds to investigate the metabolic fate and biological effects of styrene.

Core Physical and Chemical Properties

Styrene-(ring-13C6) is chemically identical to its unlabeled counterpart, with the exception of the six carbon atoms in the benzene ring, which have been replaced with the stable isotope ¹³C. This isotopic labeling provides a distinct mass signature, making it an invaluable tracer in metabolic and toxicological studies.

Physical Properties

The physical properties of Styrene-(ring-13C6) are very similar to those of natural abundance styrene. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆C₂H₈ | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Boiling Point | 145-146 °C | [1] |

| Melting Point | ~ -30.6 °C (unlabeled styrene) | |

| Density | 0.961 g/mL at 25 °C | [1] |

| Solubility in Water | ~300 mg/L at 20 °C (unlabeled styrene) | |

| Appearance | Colorless liquid |

Chemical and Spectroscopic Properties

The chemical reactivity of Styrene-(ring-13C6) is identical to that of styrene. The primary difference lies in its spectroscopic properties due to the presence of the ¹³C-labeled ring.

| Property | Description | Reference |

| CAS Number | 287399-41-1 | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [1] |

| Stabilizer | Typically contains hydroquinone or 4-tert-butylcatechol to inhibit polymerization. | [1] |

| Mass Shift | M+6 compared to unlabeled styrene. | [1] |

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of Styrene-(ring-13C6) is significantly different from that of unlabeled styrene. In the ¹³C-labeled compound, the signals corresponding to the benzene ring carbons will be dramatically enhanced and will exhibit complex ¹³C-¹³C coupling patterns. The approximate chemical shifts for the carbon atoms are detailed below.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C1 (ipso) | ~138 |

| C2, C6 (ortho) | ~128 |

| C3, C5 (meta) | ~129 |

| C4 (para) | ~126 |

| Cα (vinyl) | ~137 |

| Cβ (vinyl) | ~113 |

1.2.2. Mass Spectrometry (MS)

In mass spectrometry, Styrene-(ring-13C6) will exhibit a molecular ion peak (M⁺) at m/z 110, which is 6 mass units higher than that of unlabeled styrene (m/z 104). The fragmentation pattern will be similar to unlabeled styrene, with the key fragments containing the phenyl ring showing a corresponding +6 mass shift.

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of Styrene-(ring-13C6) in research. The following sections outline plausible methods for its synthesis, purification, and analysis, based on established chemical principles and analytical techniques for styrene.

Synthesis of Styrene-(ring-13C6)

A common and effective method for the synthesis of styrene and its derivatives is the Wittig reaction. A plausible synthetic route for Styrene-(ring-13C6) would involve the reaction of a ¹³C-labeled benzaldehyde with a phosphorus ylide.

2.1.1. Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Styrene-(ring-13C6) via the Wittig reaction.

2.1.2. Detailed Synthetic Protocol

-

Preparation of the Phosphorus Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred solution. The formation of the ylide is indicated by a color change to deep orange or red.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve Benzaldehyde-(ring-¹³C₆) in anhydrous THF.

-

Slowly add the solution of Benzaldehyde-(ring-¹³C₆) to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure Styrene-(ring-13C6). The addition of a polymerization inhibitor like 4-tert-butylcatechol is recommended for storage.

-

Analytical Methods

Accurate analysis of Styrene-(ring-13C6) is essential for confirming its identity, purity, and for its quantification in biological matrices.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile organic compounds like styrene.

GC-MS Analytical Workflow

References

Synthesis and Purification of Styrene-(ring-13C6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the synthesis and purification of Styrene-(ring-13C6), a critical isotopically labeled compound for various research applications, including metabolic studies and as a standard in mass spectrometry. This document details two principal synthetic routes—the Wittig reaction and the Grignard reaction—and outlines purification protocols to achieve high isotopic and chemical purity.

Synthesis of Styrene-(ring-13C6)

The introduction of the 13C6-labeled phenyl group is foundational to the synthesis of Styrene-(ring-13C6). The synthesis commences with commercially available Benzene-(13C6), which is then converted to key intermediates, Bromobenzene-(13C6) or Benzaldehyde-(13C6), depending on the chosen synthetic pathway.

Grignard Reaction Route

This pathway involves the formation of a Grignard reagent from Bromobenzene-(13C6), followed by its reaction with a suitable two-carbon electrophile, such as acetaldehyde.

Experimental Protocol: Grignard Reaction

-

Preparation of (13C6)-Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium surface. Bromobenzene-(13C6) (1 equivalent) dissolved in the anhydrous solvent is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, yielding a solution of (13C6)-phenylmagnesium bromide.

-

Reaction with Acetaldehyde: The Grignard solution is cooled to 0°C in an ice bath. Acetaldehyde (1 equivalent), freshly distilled, is added dropwise. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10°C.

-

Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Dehydration: The resulting 1-(phenyl-13C6)ethanol is then subjected to dehydration to form Styrene-(ring-13C6). This can be achieved by heating with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and removing the water formed azeotropically.

Logical Relationship: Grignard Reaction Pathway

Wittig Reaction Route

The Wittig reaction provides a reliable method for converting an aldehyde or ketone into an alkene.[1] In this case, Benzaldehyde-(13C6) is reacted with a phosphorus ylide to form the desired product.

Experimental Protocol: Wittig Reaction

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in an anhydrous solvent such as THF or diethyl ether in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0°C, and a strong base like n-butyllithium or sodium amide (1 equivalent) is added dropwise to generate the ylide, methylenetriphenylphosphorane. The resulting deep red or orange solution is stirred at this temperature for 30 minutes.

-

Reaction with Benzaldehyde-(13C6): Benzaldehyde-(13C6) (1 equivalent), dissolved in a small amount of the same anhydrous solvent, is added dropwise to the ylide solution at 0°C. The color of the ylide will typically fade upon addition.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the aldehyde. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into a nonpolar solvent like hexane or pentane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be largely removed by filtration or precipitation.

Experimental Workflow: Wittig Reaction

Purification of Styrene-(ring-13C6)

Due to its propensity to polymerize, especially at elevated temperatures, the purification of styrene requires specific precautions.[2] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is common for storage but must be removed for subsequent reactions.

Column Chromatography

For small-scale laboratory preparations, flash column chromatography is an effective method for removing non-volatile impurities and the triphenylphosphine oxide byproduct from the Wittig reaction.

Experimental Protocol: Column Chromatography

-

Column Preparation: A silica gel column is prepared using a nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.

-

Sample Loading: The crude Styrene-(ring-13C6) is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The product is eluted from the column. Styrene, being relatively nonpolar, will elute quickly. The progress of the separation can be monitored by thin-layer chromatography.

-

Solvent Removal: The fractions containing the purified product are combined, and the solvent is carefully removed under reduced pressure at a low temperature to prevent polymerization.

Vacuum Distillation

Vacuum distillation is the preferred method for purifying larger quantities of styrene and for removing any residual solvent or lower-boiling impurities.[2] This technique lowers the boiling point of styrene, thereby minimizing thermal polymerization.[2]

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: A vacuum distillation apparatus is assembled, ensuring all joints are well-sealed with appropriate grease. A Claisen adapter is recommended to prevent bumping. The receiving flask should be cooled in an ice bath to effectively condense the distilled product.

-

Distillation: The crude Styrene-(ring-13C6) is placed in the distillation flask with a magnetic stir bar for smooth boiling. The system is evacuated to a pressure of approximately 15-20 mmHg. The flask is then gently heated in a heating mantle.

-

Collection: The fraction boiling at the expected temperature for styrene at the given pressure is collected. The atmospheric pressure boiling point of styrene is 145-146°C.

-

Storage: A small amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol) can be added to the purified product if it is to be stored. For immediate use, this is not necessary. The purified styrene should be stored at a low temperature (2-8°C).

Purification Workflow

Quantitative Data

The following table summarizes typical (though illustrative) quantitative data for the synthesis and purification of Styrene-(ring-13C6). Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Grignard Reaction Route | Wittig Reaction Route | Purification Method |

| Starting Material | Bromobenzene-(13C6) | Benzaldehyde-(13C6) | Partially Purified Styrene |

| Typical Yield | 60-70% (over two steps) | 70-85% | >95% recovery |

| Purity (before purification) | ~90% (by GC-MS) | ~95% (by GC-MS) | - |

| Purity (after purification) | >98% (by GC-MS) | >98% (by GC-MS) | >99% (by GC-MS) |

| Isotopic Enrichment | >99 atom % 13C | >99 atom % 13C | >99 atom % 13C |

Note: The isotopic enrichment is primarily dependent on the starting Benzene-(13C6).

This technical guide provides a framework for the synthesis and purification of Styrene-(ring-13C6). Researchers should adapt these protocols based on the specific requirements of their experimental setup and safety guidelines. Careful handling of reagents and adherence to standard organic synthesis practices are essential for a successful outcome.

References

Technical Guide: Styrene-(ring-13C6) for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Cost, and Application in Metabolic Research

This technical guide provides a comprehensive overview of Styrene-(ring-13C6), a stable isotope-labeled compound crucial for metabolic studies. Aimed at researchers, scientists, and drug development professionals, this document details its commercial suppliers, estimated costs, and its application in elucidating the metabolic pathways of styrene.

Commercial Suppliers and Cost Analysis

Styrene-(ring-13C6) is a specialized chemical available from a select number of commercial suppliers. The cost can vary based on the quantity, purity, and the supplier. As pricing is often not publicly listed and subject to quotation, researchers are advised to contact the suppliers directly for current pricing.

Below is a summary of identified commercial suppliers.

| Supplier | Contact for Pricing | Notes |

| Sigma-Aldrich (Merck) | Required | Offers Styrene-(phenyl-13C6) with ≥99 atom % 13C and ≥98% chemical purity.[1][2] |

| BOC Sciences | Required | Provides Styrene-(phenyl-[13C6]) as a labeled compound of Styrene.[] |

| Parchem | Required | Lists Styrene-(ring-13C6) among its specialty chemical offerings. |

| Toronto Research Chemicals | Website Listing | Often provides catalog pricing for various quantities. |

| Cambridge Isotope Laboratories, Inc. | Required | A leading supplier of stable isotope-labeled compounds. |

Note: The CAS numbers 264146-43-2 and 287399-41-1 are often used interchangeably for Styrene-(ring-13C6).[4]

Metabolic Fate of Styrene: A Critical Pathway in Toxicology and Drug Development

Styrene is primarily metabolized in the body by the cytochrome P450 monooxygenase system.[5] This metabolic activation is a critical area of study in toxicology and drug development due to the formation of reactive intermediates. The major metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide.[6][7][8] This epoxide is a key metabolite, considered to be mutagenic and carcinogenic.[6][9]

Several cytochrome P450 isozymes are involved in this biotransformation, with CYP2E1 and CYP2B6 being among the most active in the human liver.[10][11] The resulting styrene oxide can undergo detoxification through two primary routes:

-

Hydrolysis: Epoxide hydrolase catalyzes the conversion of styrene oxide to styrene glycol (1,2-phenylethanediol).[7][8][9]

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate styrene oxide with glutathione, leading to its eventual excretion.[8]

The balance between the activation of styrene to styrene oxide and its subsequent detoxification is a key determinant of its potential toxicity. The use of Styrene-(ring-13C6) allows researchers to trace the fate of the styrene molecule through these complex pathways with high precision using mass spectrometry-based methods.

Experimental Applications and Methodologies

While specific detailed protocols for the use of Styrene-(ring-13C6) are often embedded within broader metabolic studies, the following outlines a general experimental workflow for its application in in vitro and in vivo metabolic investigations.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the kinetics of Styrene-(ring-13C6) metabolism and identify the metabolites formed by human liver microsomes.

Materials:

-

Styrene-(ring-13C6)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., deuterated analog of a potential metabolite)

-

LC-MS/MS system

Protocol:

-

Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Styrene-(ring-13C6) (typically dissolved in a small volume of organic solvent like methanol or acetonitrile) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS. The use of the 13C6-label allows for the clear distinction of the parent compound and its metabolites from endogenous interferences.

Visualizing the Metabolic Pathway of Styrene

The following diagram illustrates the primary metabolic activation and detoxification pathways of styrene.

References

- 1. Styrene-(phenyl-13C6) 13C = 99atom , = 98 CP, Yes hydroquinone stabilizer 287399-41-1 [sigmaaldrich.com]

- 2. 苯乙烯-环-13C6 ≥99 atom % 13C, ≥98% (CP), contains 4-tert-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Styrene-7,8-Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Review of the metabolic fate of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Styrene oxide - Wikipedia [en.wikipedia.org]

- 10. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Styrene-(ring-13C6): Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Styrene-(ring-13C6), a critical isotopically labeled compound used in a variety of research applications, including metabolic studies and as an internal standard in analytical chemistry. This document outlines the key quality attributes of this compound, details the experimental methodologies used for its characterization, and presents a relevant biological pathway where it can be employed.

Quantitative Data Summary

The isotopic and chemical purity of Styrene-(ring-13C6) are critical parameters that directly impact the reliability and accuracy of experimental results. The following table summarizes the typical specifications for commercially available Styrene-(ring-13C6).

| Parameter | Specification |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥98% (CP) |

| Molecular Formula | ¹³C₆C₂H₈ |

| CAS Number | 287399-41-1 |

| Molecular Weight | 110.11 g/mol |

Experimental Protocols

The determination of isotopic purity and enrichment levels of Styrene-(ring-13C6) relies on sophisticated analytical techniques. The following sections detail the principles and generalized protocols for the most common methods.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Principle: High-resolution mass spectrometry separates ions based on their mass-to-charge ratio with high precision. This allows for the differentiation and quantification of molecules containing different isotopes (isotopologues). By analyzing the relative intensities of the mass peaks corresponding to unlabeled Styrene and Styrene-(ring-¹³C₆), the isotopic enrichment can be accurately determined.

Methodology:

-

Sample Preparation: A dilute solution of Styrene-(ring-¹³C₆) is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrument Calibration: The mass spectrometer is calibrated using a standard compound with known masses to ensure high mass accuracy.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system, and ionized using a soft ionization technique such as electrospray ionization (ESI).

-

Mass Analysis: The instrument is operated in high-resolution mode to acquire the full scan mass spectrum of the sample.

-

Data Analysis: The intensities of the ion peaks corresponding to the monoisotopic mass of unlabeled styrene (C₈H₈) and the fully labeled Styrene-(ring-¹³C₆) ([¹³C₆]C₂H₈) are measured. The isotopic purity is calculated as the ratio of the intensity of the desired labeled species to the sum of intensities of all isotopic species.

Isotopic Enrichment Analysis by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy detects the ¹³C isotope. In a ¹³C-enriched compound like Styrene-(ring-¹³C₆), the signals from the labeled carbon atoms will be significantly more intense than those from carbons at natural abundance. Quantitative ¹³C NMR can be used to determine the level of enrichment at specific atomic positions.

Methodology:

-

Sample Preparation: A precise amount of the Styrene-(ring-¹³C₆) sample is dissolved in a deuterated NMR solvent (e.g., CDCl₃). An internal standard with a known concentration may be added for quantification.

-

NMR Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. For quantitative analysis, a long relaxation delay is used to ensure complete relaxation of all carbon nuclei between scans, leading to accurate signal integration. Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.

-

Spectral Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction.

-

Data Analysis: The integral of the signals corresponding to the ¹³C-labeled aromatic carbons is compared to the integral of a known reference signal (either from an internal standard or a non-enriched carbon in the molecule, if applicable). The isotopic enrichment is then calculated based on these integral ratios.

Visualizations

Styrene Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of styrene in humans and other mammals. Styrene-(ring-¹³C₆) can be used as a tracer to investigate the flux through these pathways, with the ¹³C label being retained in the aromatic ring of the metabolites.

Caption: Major metabolic pathways of Styrene-(ring-¹³C₆).

Experimental Workflow for Isotopic Purity Analysis

This diagram outlines a typical workflow for the determination of isotopic purity of Styrene-(ring-¹³C₆) using mass spectrometry.

Caption: Workflow for isotopic purity determination by mass spectrometry.

Safety data sheet (SDS) and handling precautions for Styrene-(ring-13C6).

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety data and handling precautions for Styrene-(ring-13C6), an isotopically labeled compound essential for various research and development applications. Due to the limited availability of specific safety data for the 13C-labeled variant, this document leverages information from the Safety Data Sheets (SDS) of unlabeled styrene as a primary reference, assuming analogous safety profiles.

Hazard Identification and Classification

Styrene-(ring-13C6) is classified as a hazardous substance. The following table summarizes its GHS classification, which is consistent with that of unlabeled styrene.[1]

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1] |

| Reproductive Toxicity | Category 2 | हेल्थ हज़ार्ड | Warning | H361d: Suspected of damaging the unborn child[2][3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | 💀 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[2][3][4] |

| Aspiration Hazard | Category 1 | 💀 | Danger | H304: May be fatal if swallowed and enters airways[4][5] |

| Carcinogenicity | Category 2 | 💀 | Warning | Suspected of causing cancer[5][6] |

Primary Hazards:

-

Flammable: Styrene-(ring-13C6) is a flammable liquid and its vapors can form explosive mixtures with air.[1][2][7]

-

Health Hazards: It is harmful if inhaled, causes skin and eye irritation, and is suspected of causing cancer and reproductive damage.[1][2][8] Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system (CNS).[2][8] Ingestion can be fatal if the substance enters the airways.[4][5]

Physical and Chemical Properties

The physical and chemical properties of Styrene-(ring-13C6) are expected to be very similar to those of unlabeled styrene.

| Property | Value |

| Molecular Formula | ¹³C₆H₅CH=CH₂[9] |

| Molecular Weight | 110.11 g/mol [1][9] |

| Appearance | Colorless oily liquid[7][10] |

| Odor | Sweet, aromatic[7][10] |

| Boiling Point | 145-146 °C[9] |

| Density | 0.961 g/mL at 25 °C[9] |

| Flash Point | 31 °C (closed cup)[6][11] |

| Solubility in Water | 0.03% (20 °C)[10] |

| Vapor Pressure | 5 mmHg (20 °C)[10] |

| Autoignition Temperature | 490 °C[6][11] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with Styrene-(ring-13C6).

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3][12]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][4]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mist.[12]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2][3] Recommended storage temperature is 2-8°C.[9]

-

Store away from incompatible materials such as oxidizing agents, acids, and halogenated compounds.[2][6]

-

Protect from sunlight and heat, as it may polymerize on exposure to light.[2]

-

The product may contain a stabilizer like 4-tert-butylcatechol to prevent polymerization.[9][13]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling Styrene-(ring-13C6).

Caption: Recommended Personal Protective Equipment (PPE).

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2][12] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][12] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[2][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][5] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

Caption: Emergency Response Flowchart for Spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][7] Containers may explode when heated.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological Information

Styrene is readily absorbed through inhalation and dermal contact and is metabolized in the body.[8] Acute exposure can cause irritation to the nose, throat, and eyes, as well as central nervous system depression ("styrene sickness"), with symptoms like headache, dizziness, and fatigue.[8] Chronic exposure may lead to CNS depression, memory impairment, and liver function abnormalities.[8] Styrene is considered a possible human carcinogen.[8][14]

| Toxicity Data (for unlabeled Styrene) | Value |

| LD50 Oral (Rat) | > 6,000 mg/kg[2] |

| LC50 Inhalation (Rat) | 12,000 mg/m³ (4 h)[2] |

| LD50 Dermal (Rat) | > 2,000 mg/kg[2] |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling Styrene-(ring-13C6) in a laboratory setting.

Caption: Safe Handling Workflow for Styrene-(ring-13C6).

This guide is intended to provide essential safety information. Always consult the most recent Safety Data Sheet from the supplier before use and adhere to all institutional and regulatory safety protocols.

References

- 1. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. weizmann.ac.il [weizmann.ac.il]

- 3. chemos.de [chemos.de]

- 4. carlroth.com [carlroth.com]

- 5. htpchem.com [htpchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gov.uk [gov.uk]

- 9. Styrene-(phenyl-13C6) 13C = 99atom , = 98 CP, Yes hydroquinone stabilizer 287399-41-1 [sigmaaldrich.com]

- 10. Styrene - Wikipedia [en.wikipedia.org]

- 11. styrene.org [styrene.org]

- 12. carlroth.com [carlroth.com]

- 13. plasticseurope.org [plasticseurope.org]

- 14. gov.uk [gov.uk]

A Comprehensive Guide to the Natural Abundance of ¹³C and its Application in Labeled Compounds for Scientific Research

Introduction

Within the vast landscape of scientific research, particularly in the fields of biochemistry, medicine, and drug development, the ability to trace and quantify metabolic processes is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool for these investigations. Among the stable isotopes, Carbon-13 (¹³C) holds a unique and significant position. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, the principles of isotopic labeling, and the critical role ¹³C-labeled compounds play in advancing our understanding of complex biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their work.

Carbon exists predominantly as the stable isotope ¹²C, with ¹³C being a minor, naturally occurring stable isotope.[1][2][3] This low natural abundance is the key to its utility; by introducing compounds artificially enriched with ¹³C into a biological system, scientists can effectively "trace" the path of carbon atoms through intricate metabolic pathways.[4][5] These ¹³C-labeled compounds are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[5][6]

The primary analytical techniques used to detect and quantify the incorporation of ¹³C are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7][8] These methods allow for the precise measurement of isotopic enrichment in various metabolites, providing invaluable data for applications such as metabolic flux analysis and drug metabolism studies.[9][10]

Quantitative Data on Carbon Isotopes

A clear understanding of the natural distribution of carbon isotopes is fundamental to designing and interpreting isotope labeling experiments. The low natural abundance of ¹³C provides a baseline against which enrichment from labeled compounds can be accurately measured.

| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |

| ¹²C | 12.000000 | 98.93% | 0 |

| ¹³C | 13.003355 | 1.07% | 1/2 |

| Table 1: Natural Abundance and Properties of Stable Carbon Isotopes.[1][2] |

When synthesizing labeled compounds for research, the degree of ¹³C enrichment is a critical parameter. This can range from introducing a ¹³C atom at a single, specific position in a molecule to uniformly labeling the entire molecule. Commercially available labeled compounds often have very high isotopic purity.

| Compound Type | Typical Isotopic Purity | Common Applications |

| Position-Specific Labeled | >99 atom % ¹³C | Mechanistic studies, NMR spectroscopy |

| Uniformly Labeled ([U-¹³C]) | >98 atom % ¹³C | Metabolic flux analysis, tracing broad metabolic activity |

| Custom Synthesized | Variable (e.g., 5% to 95%) | Isotopic Ratio Outlier Analysis (IROA), specialized tracer studies |

| Table 2: Common ¹³C Enrichment Levels in Labeled Compounds.[11][12] |

Core Applications in Research and Development

The use of ¹³C-labeled compounds has revolutionized several areas of scientific inquiry, most notably in understanding metabolism and in the development of new pharmaceuticals.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[7][9][13] By supplying a ¹³C-labeled substrate (like [U-¹³C]-glucose) to cells, researchers can track the incorporation of the isotope into downstream metabolites.[7] The resulting labeling patterns, measured by MS or NMR, provide a detailed snapshot of the cell's metabolic state, allowing for the identification of active, inactive, or rerouted pathways.[9][13][14] This is crucial for metabolic engineering, understanding disease states like cancer, and optimizing bioprocesses.[4][14]

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.

Drug Development and ADME Studies

In pharmaceutical development, understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. ¹³C-labeled versions of drug candidates are frequently used in these studies.[4][15] By administering a labeled drug, researchers can trace its journey through the body, identify and characterize its metabolites, and quantify its excretion pathways.[4][6][15] This information is vital for assessing a drug's efficacy, safety, and pharmacokinetic properties.[4] Unlike radioactive isotopes like ¹⁴C, stable ¹³C labels pose no radiation risk, making them particularly suitable for studies in healthy volunteers and vulnerable populations.[5]

Caption: The journey of a ¹³C-labeled drug through the body.

Experimental Protocols

Detailed and rigorous methodologies are essential for successful ¹³C labeling experiments. Below are generalized protocols for key stages of a typical study.

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells

This protocol outlines the basic steps for labeling cells in culture with a ¹³C-enriched substrate.

-

Cell Seeding and Growth: Seed adherent cells (e.g., HeLa, HEK293) in standard culture plates. Grow them in their normal growth medium until they reach the desired confluency (typically 70-80%).

-

Medium Exchange: Prepare the labeling medium by supplementing basal medium (lacking the substrate to be labeled, e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose) and other necessary components like dialyzed fetal bovine serum.

-

Labeling Incubation: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS). Add the prepared ¹³C labeling medium to the plates.

-

Time Course: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. For steady-state analysis, this may be several hours to ensure isotopic equilibrium. For dynamic studies, multiple time points may be collected.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Place the culture plate on dry ice to instantly quench all enzymatic activity.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the plate.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris and proteins.

-

Collect the supernatant containing the extracted metabolites for subsequent analysis.

-

Protocol 2: Sample Analysis by Mass Spectrometry

This protocol provides a general workflow for analyzing the metabolite extracts from a labeling experiment using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Dry the collected metabolite supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., an appropriate mixture of water and organic solvent) for LC-MS analysis.

-

Chromatographic Separation: Inject the reconstituted sample into an LC system. The metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a reverse-phase or HILIC column).

-

Mass Spectrometry Analysis:

-

The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).

-

The mass spectrometer is operated in a mode that allows for the detection of the mass-to-charge ratio (m/z) of the ions.[16]

-

For a given metabolite, the incorporation of ¹³C atoms will result in a shift in its mass. For example, a molecule of glucose (C₆H₁₂O₆) fully labeled with ¹³C will have a mass that is 6 Daltons higher than unlabeled glucose.

-

The instrument measures the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.

-

-

Data Analysis: The resulting mass spectra are processed to determine the mass isotopomer distribution (MID) for each detected metabolite. This data is then corrected for the natural abundance of ¹³C and other isotopes to determine the true level of enrichment from the tracer.[17]

Protocol 3: ¹³C NMR Spectroscopy Data Acquisition

NMR spectroscopy provides complementary information, particularly regarding the specific position of the ¹³C label within a molecule.

-

Sample Preparation: Samples for NMR must be of high concentration and purity. Extracted metabolites may need to be purified or concentrated. The final sample is dissolved in a deuterated solvent (e.g., D₂O) to avoid a large solvent signal in the ¹H spectrum.

-

Instrument Setup:

-

Place the NMR tube containing the sample into the NMR spectrometer's probe.

-

Tune and match the probe for the ¹³C frequency.[18]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the shim currents to achieve a homogeneous magnetic field.

-

-

Data Acquisition:

-

A standard ¹³C NMR experiment is a direct-observe experiment, often with proton decoupling to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).[19]

-

Set the acquisition parameters, including the number of scans (ns), which needs to be high due to the low sensitivity of ¹³C, the spectral width (sw), and the relaxation delay (d1).[18][20]

-

Initiate the acquisition using the appropriate command (e.g., zg in Bruker TopSpin).[18]

-

-

Data Processing:

-

After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to a known standard (e.g., the solvent peak).

-

The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule, with the peak's intensity related to its concentration and labeling. In uniformly labeled compounds, ¹³C-¹³C couplings can provide direct information about the carbon backbone.[21]

-

The stable isotope ¹³C is a cornerstone of modern metabolic research and pharmaceutical science. Its low natural abundance provides a clear background against which to measure the incorporation of ¹³C from enriched compounds. This allows for the precise tracing of carbon atoms through complex biological networks. Methodologies like ¹³C-MFA, powered by advanced analytical techniques such as mass spectrometry and NMR spectroscopy, offer unparalleled insights into cellular physiology and disease. In drug development, ¹³C-labeled compounds are a safe and effective means to elucidate the metabolic fate of new chemical entities. As analytical sensitivities continue to improve, the applications of ¹³C labeling will undoubtedly expand, further enhancing our ability to unravel the complexities of the biological world.

References

- 1. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. metsol.com [metsol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 10. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 11. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]

- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epfl.ch [epfl.ch]

- 21. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

An In-Depth Technical Guide to Stable Isotope Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis techniques central to the use of stable isotope labeling in modern metabolic research. It is designed to serve as a detailed resource for investigators seeking to apply these powerful methods to elucidate metabolic pathways, quantify fluxes, and identify novel therapeutic targets.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, including human studies.[3][4] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[5][6]

The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a heavy isotope into a biological system.[5] As the cells or organism metabolize this labeled substrate, the isotope is incorporated into downstream metabolites.[2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the extent and position of the isotopic label in these metabolites.[5] This information provides a dynamic view of metabolic activity, allowing researchers to map active pathways and measure the rates of metabolic reactions, known as fluxes.[7]

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a well-defined workflow, from the selection of the isotopic tracer to the final data analysis. The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[8][9]

Comparison of Common Stable Isotope Tracers

The selection of an appropriate tracer is a critical step in designing a metabolic flux experiment. Different tracers provide distinct insights into metabolic pathways.

| Tracer | Primary Use | Advantages | Disadvantages |

| [U-¹³C]-Glucose | General carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway | Provides a global view of glucose utilization; labels a wide range of downstream metabolites.[8] | Can be challenging to resolve fluxes at specific branch points without additional tracers. |

| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) flux | Allows for the direct determination of the relative flux through the oxidative PPP.[10] | Less informative for TCA cycle analysis compared to uniformly labeled glucose. |

| [U-¹³C]-Glutamine | TCA cycle anaplerosis, amino acid metabolism, reductive carboxylation | Directly probes glutamine's role in replenishing TCA cycle intermediates.[11] | Does not provide information on glucose-derived carbon entry into the TCA cycle. |

| ²H₂O (Heavy Water) | De novo synthesis of biomolecules (fatty acids, ribose, etc.) | Labels multiple classes of molecules simultaneously; less invasive for in vivo studies.[6] | Can be more complex to analyze due to hydrogen exchange reactions. |

| ¹⁵N-Tracers (e.g., ¹⁵N-Glutamine) | Nitrogen metabolism, amino acid and nucleotide synthesis | Specifically tracks the fate of nitrogen atoms in biosynthetic pathways. | Does not provide information on carbon backbone rearrangements. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in stable isotope labeling studies using adherent mammalian cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare labeling medium by supplementing basal medium lacking the nutrient of interest (e.g., glucose-free DMEM) with the desired concentration of the stable isotope-labeled substrate (e.g., 10 mM [U-¹³C]-glucose).

-

Labeling: Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. For central carbon metabolism, this is often between 6 and 24 hours to approach isotopic steady state.

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

-

Quenching: Place the cell culture plate on dry ice. Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol/20% water, pre-chilled to -80°C) to the cells.

-

Cell Lysis and Harvesting: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Freeze-Thaw Cycles: Subject the cell lysate to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat. The dried metabolite pellet can be stored at -80°C until analysis.

Mass Spectrometry Analysis

The dried metabolite extracts are reconstituted in an appropriate solvent and analyzed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

GC-MS: Often requires chemical derivatization of the metabolites to increase their volatility. It provides excellent chromatographic resolution and is well-suited for the analysis of central carbon metabolites.

-

LC-MS: Generally does not require derivatization and is amenable to a wider range of metabolites, including those that are thermally labile.

The mass spectrometer is operated to acquire data that resolves the different mass isotopologues of each metabolite, which are molecules of the same metabolite that differ in the number of heavy isotopes they contain.

Data Analysis and Interpretation

The raw mass spectrometry data consists of signal intensities for each mass isotopologue of a detected metabolite. This data must be processed and analyzed to extract meaningful biological information.

Correction for Natural Isotope Abundance

A critical step in the data analysis is to correct for the natural abundance of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon).[12][13] This is because the mass spectrometer detects the total number of heavy isotopes in a molecule, regardless of whether they came from the tracer or were naturally present.[12] Various algorithms and software tools are available to perform this correction, which mathematically subtracts the contribution of naturally occurring isotopes to reveal the true labeling pattern derived from the isotopic tracer.[14][15]

Mass Isotopomer Distribution (MID)

After correction, the data is presented as a mass isotopomer distribution (MID), which shows the fractional abundance of each isotopologue of a metabolite. For example, for a three-carbon metabolite like pyruvate, the MID would show the percentage of molecules that are unlabeled (M+0), contain one ¹³C atom (M+1), two ¹³C atoms (M+2), or three ¹³C atoms (M+3).

Interpreting Labeling Patterns in Central Carbon Metabolism

The MIDs of key metabolites in central carbon metabolism can provide significant insights into pathway activity. When cells are cultured with [U-¹³C]-glucose, the labeling patterns in glycolytic and TCA cycle intermediates are particularly informative.

-

Glycolysis: [U-¹³C]-glucose (M+6) is metabolized to two molecules of pyruvate (M+3). A high abundance of M+3 pyruvate indicates active glycolysis.

-

TCA Cycle Entry: Pyruvate is decarboxylated to form acetyl-CoA (M+2), which then condenses with unlabeled oxaloacetate to form citrate (M+2). The presence of M+2 isotopologues in TCA cycle intermediates is indicative of glucose oxidation.

-

Subsequent Turns of the TCA Cycle: As the cycle continues, labeled carbons are incorporated into oxaloacetate. In the second turn of the cycle, M+2 acetyl-CoA can condense with M+2 oxaloacetate, leading to the formation of M+4 citrate. The relative abundance of different isotopologues in TCA cycle intermediates can be used to infer the activity of the cycle.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of intracellular metabolic reactions.[7] MFA models integrate the experimentally determined MIDs with a stoichiometric model of the metabolic network.[16] By fitting the model to the data, it is possible to estimate the flux through each reaction in the network. Several software packages are available for performing MFA.[3][17]

| Software | Key Features |

| INCA | MATLAB-based, supports both stationary and non-stationary MFA, user-friendly interface. |

| OpenFLUX | Open-source, MATLAB-based, good for large-scale network analysis. |

| Metran | Standalone software, powerful for complex network modeling. |

| 13CFLUX2 | Comprehensive tool for stationary MFA, requires more advanced user knowledge. |

Data Presentation: A Case Study in Cancer Metabolism

Stable isotope labeling has been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer.[18] Cancer cells often exhibit increased glucose uptake and lactate production, even in the presence of oxygen (the Warburg effect), as well as an increased reliance on glutamine metabolism.[11][18]

The following table presents hypothetical but representative mass isotopomer distribution data for key metabolites in a cancer cell line compared to a normal cell line after labeling with [U-¹³C]-glucose.

| Metabolite | Isotopologue | Normal Cells (% Abundance) | Cancer Cells (% Abundance) |

| Pyruvate | M+0 | 5 | 2 |

| M+1 | 1 | 1 | |

| M+2 | 4 | 2 | |

| M+3 | 90 | 95 | |

| Lactate | M+0 | 10 | 3 |

| M+1 | 2 | 1 | |

| M+2 | 3 | 2 | |

| M+3 | 85 | 94 | |

| Citrate | M+0 | 40 | 60 |

| M+1 | 5 | 5 | |

| M+2 | 50 | 30 | |

| M+3 | 3 | 3 | |

| M+4 | 2 | 2 | |

| Malate | M+0 | 45 | 65 |

| M+1 | 5 | 5 | |

| M+2 | 45 | 25 | |

| M+3 | 3 | 3 | |

| M+4 | 2 | 2 |

Interpretation of the Data:

-

The higher fractional abundance of M+3 pyruvate and M+3 lactate in cancer cells suggests a higher rate of glycolysis.

-

The lower fractional abundance of M+2 citrate and M+2 malate in cancer cells, despite increased glycolysis, indicates that a smaller proportion of the glucose-derived pyruvate is entering the TCA cycle for oxidation. This is consistent with the Warburg effect, where glycolytic intermediates are diverted to lactate production and biosynthetic pathways.

Conclusion

Stable isotope labeling is an indispensable tool in modern metabolic research, providing unparalleled insights into the dynamic nature of cellular metabolism. By combining carefully designed experiments with sophisticated analytical and computational methods, researchers can elucidate complex metabolic networks, quantify metabolic fluxes, and identify key nodes of metabolic regulation. This powerful approach continues to drive discoveries in basic biology, drug development, and our understanding of human disease.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ckisotopes.com [ckisotopes.com]

- 12. researchgate.net [researchgate.net]

- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. dspace.mit.edu [dspace.mit.edu]

CAS number and molecular weight of Styrene-(ring-13C6).

This technical guide provides essential information regarding the isotopically labeled compound, Styrene-(ring-13C6), tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Styrene-(ring-13C6) is a stable isotope-labeled version of Styrene, where the six carbon atoms in the phenyl ring are replaced with Carbon-13 (¹³C) isotopes. This labeling is instrumental in various analytical applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

The key quantitative data for Styrene-(ring-13C6) is summarized in the table below for straightforward reference and comparison.

| Parameter | Value | Source |

| CAS Number | 287399-41-1 | [][2] |

| 264146-43-2 | [3] | |

| Molecular Weight | 110.11 g/mol | [][2] |

| Molecular Formula | ¹³C₆C₂H₈ | [2] |

| Synonyms | Styrene-(phenyl-13C6), ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene | [][2][3] |

Note on CAS Numbers: It is important to note that different suppliers may list different CAS numbers for this compound. Researchers should verify the specific CAS number with their supplier.

References

Methodological & Application

Application Note: Quantitative Analysis of Styrene Using Styrene-(ring-13C6) as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of styrene, a volatile organic compound used in the production of polymers and plastics, is critical in environmental monitoring, food safety, and occupational health. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for this purpose. The use of a stable isotope-labeled internal standard, such as Styrene-(ring-13C6), is the gold standard for achieving the highest accuracy and precision. This method, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1][2][3]

Styrene-(ring-13C6) is an ideal internal standard because its chemical and physical properties are nearly identical to the native styrene analyte. It co-elutes with unlabeled styrene from the GC column, but it is readily distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer due to the six ¹³C atoms in its benzene ring.[4] This ensures that any loss of analyte during sample workup or analysis is mirrored by a proportional loss of the internal standard, leading to a highly reliable quantification based on the ratio of their respective signals.

Experimental Protocols

This section details the complete methodology for the quantitative analysis of styrene in various matrices using Styrene-(ring-13C6) as an internal standard.

Materials and Reagents

-

Analytes: Styrene (≥99% purity)

-

Internal Standard (IS): Styrene-(ring-13C6) (≥99 atom % ¹³C)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Carbon Disulfide (CS₂), Hexane (all pesticide residue or GC-MS grade)

-

Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Gases: Helium (99.999% purity) or Hydrogen for carrier gas

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), purge-and-trap tubes, headspace vials.[5]

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Styrene Stock: Accurately weigh ~10 mg of pure styrene into a 10 mL volumetric flask. Dilute to the mark with methanol.

-

Internal Standard Stock: Accurately weigh ~10 mg of Styrene-(ring-13C6) into a 10 mL volumetric flask. Dilute to the mark with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate standard solutions of styrene by serially diluting the primary stock solution with methanol.

-

Prepare a single intermediate internal standard solution (e.g., 10 µg/mL) by diluting the IS primary stock.

-

-

Calibration Standards (e.g., 1-100 ng/mL):

-

Into a series of vials, add an appropriate volume of each styrene working standard to create a calibration curve spanning the expected concentration range of the samples.

-

Spike each calibration standard with a fixed amount of the internal standard working solution to achieve a constant final concentration (e.g., 20 ng/mL).

-

Dilute all calibration standards to the final volume with the appropriate solvent (e.g., dichloromethane or reagent water).

-

Sample Preparation Workflow

The choice of sample preparation depends on the matrix. The internal standard must be added to the sample as early as possible in the workflow to account for analyte losses during extraction and concentration steps.

-

Aqueous Samples (e.g., Wastewater):

-

Collect 100 mL of water sample in a suitable container.

-

Spike the sample with a known amount of Styrene-(ring-13C6) working solution.

-

Perform liquid-liquid extraction (LLE) with dichloromethane or use an SPE cartridge to isolate the analytes.[5]

-

Elute from the SPE cartridge with an appropriate solvent.

-

Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

-

-

Air Samples:

-

Draw a known volume of air through a sorbent tube (e.g., activated carbon or Tenax®).[6][7]

-

Desorb the analytes from the tube by solvent extraction (e.g., with carbon disulfide) or by thermal desorption.

-

For solvent extraction, spike the extraction solvent with the internal standard before desorbing.

-

-

Solid/Food Samples (e.g., Polystyrene Packaging):

-

Homogenize a known weight of the sample.

-

Perform extraction using a suitable technique like headspace analysis.[8]

-

For headspace, place the homogenized sample in a headspace vial, add the internal standard, and seal.

-

Incubate the vial at a specific temperature (e.g., 80°C) for a set time before automated injection of the headspace gas.

-

GC-MS Instrumentation and Analysis

The following table provides typical GC-MS parameters for the analysis of styrene. Parameters should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Port | Splitless, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow @ 1.0 mL/min |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Oven Program | 40°C (hold 2 min), ramp to 150°C @ 10°C/min, then to 250°C @ 20°C/min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation and Quantification

Selected Ion Monitoring (SIM)

For high sensitivity and specificity, the mass spectrometer should be operated in SIM mode. The ions to be monitored are selected based on the mass spectra of styrene and its labeled analogue.

| Analyte | Ion Role | m/z | Notes |

| Styrene | Quantifier | 104 | Molecular Ion [M]⁺[8][9] |

| Qualifier 1 | 103 | [M-H]⁺ | |

| Qualifier 2 | 78 | [M-C₂H₂]⁺[8] | |

| Styrene-(ring-13C6) | Quantifier | 110 | Molecular Ion [M]⁺ |

| Qualifier | 84 | [M-C₂H₂]⁺ |

Calibration and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct Calibration Curve: Analyze each calibration standard by GC-MS. For each point, calculate the Response Ratio: Response Ratio = (Peak Area of Styrene at m/z 104) / (Peak Area of IS at m/z 110) Plot the Response Ratio (y-axis) against the concentration of styrene (x-axis). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²).

-

Analyze Samples: Inject the prepared samples into the GC-MS.

-

Calculate Concentration: Using the peak areas from the sample chromatogram, calculate the Response Ratio. Use the regression equation from the calibration curve to determine the concentration of styrene in the sample.

Typical Method Performance

The following table summarizes typical performance characteristics for a validated GC-MS method for styrene using a stable isotope-labeled internal standard.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between concentration and response ratio.[9] |

| Limit of Detection (LOD) | 0.5 - 5 µg/L | The lowest concentration of analyte that can be reliably detected.[5] |

| Limit of Quantitation (LOQ) | 1 - 10 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified.[8] |

| Precision (RSD%) | < 15% | Relative Standard Deviation indicates the repeatability of the measurement. |

| Accuracy (Recovery %) | 90 - 110% | The percentage of the true analyte amount that is measured by the method.[8][10] |

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]